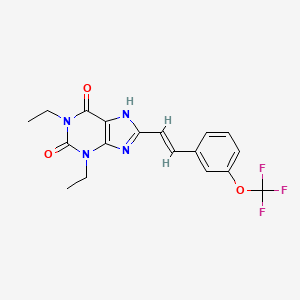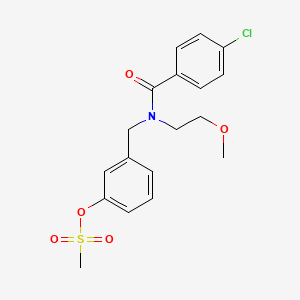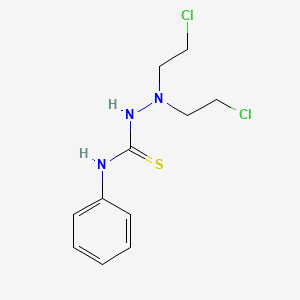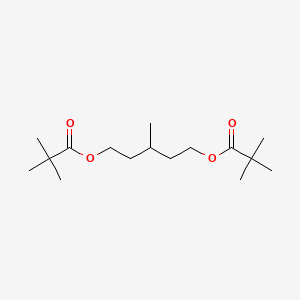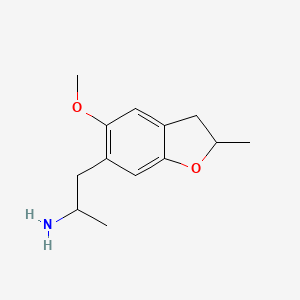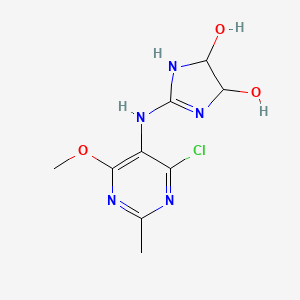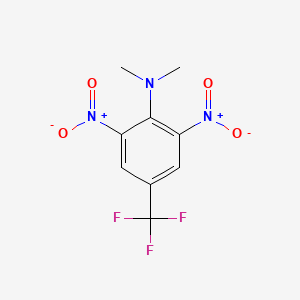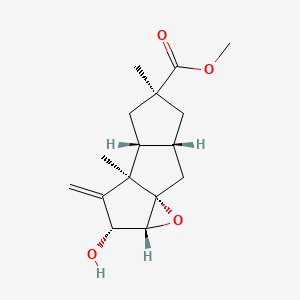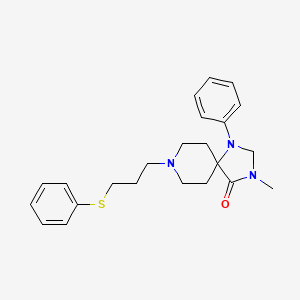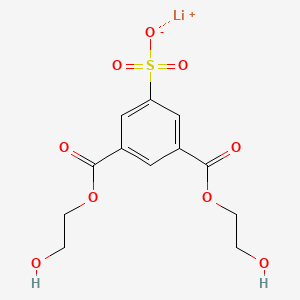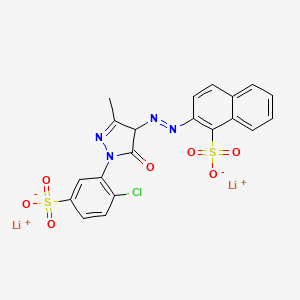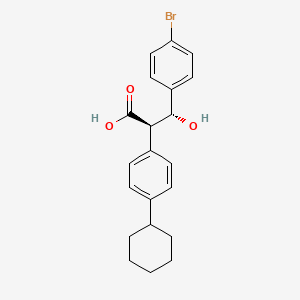
Benzenepropanoic acid, 4-bromo-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenepropanoic acid, 4-bromo-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a cyclohexyl group, and a hydroxy group attached to a benzenepropanoic acid backbone. The stereochemistry of the compound is denoted by (R*,S*)-(-)-, indicating the presence of chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-bromo-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the cyclohexyl group through a Friedel-Crafts alkylation reaction. The hydroxy group is then introduced via a hydroxylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and specific reagents like bromine for the bromination step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common practices to achieve the desired product quality.
化学反应分析
Types of Reactions
Benzenepropanoic acid, 4-bromo-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium nitrite.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Benzenepropanoic acid, 4-bromo-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzenepropanoic acid, 4-bromo-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Benzenepropanoic acid, 4-bromo-alpha-(4-phenyl)-beta-hydroxy-: Lacks the cyclohexyl group.
Benzenepropanoic acid, 4-chloro-alpha-(4-cyclohexylphenyl)-beta-hydroxy-: Contains a chlorine atom instead of a bromine atom.
Benzenepropanoic acid, 4-bromo-alpha-(4-cyclohexylphenyl)-beta-methoxy-: Contains a methoxy group instead of a hydroxy group.
Uniqueness
The presence of the cyclohexyl group and the specific stereochemistry (R*,S*)-(-)- in Benzenepropanoic acid, 4-bromo-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- makes it unique compared to its similar compounds
属性
CAS 编号 |
88222-02-0 |
|---|---|
分子式 |
C21H23BrO3 |
分子量 |
403.3 g/mol |
IUPAC 名称 |
(2R,3R)-3-(4-bromophenyl)-2-(4-cyclohexylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C21H23BrO3/c22-18-12-10-17(11-13-18)20(23)19(21(24)25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-14,19-20,23H,1-5H2,(H,24,25)/t19-,20+/m1/s1 |
InChI 键 |
HVGUIMJIBGJWSR-UXHICEINSA-N |
手性 SMILES |
C1CCC(CC1)C2=CC=C(C=C2)[C@H]([C@H](C3=CC=C(C=C3)Br)O)C(=O)O |
规范 SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(C(C3=CC=C(C=C3)Br)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



